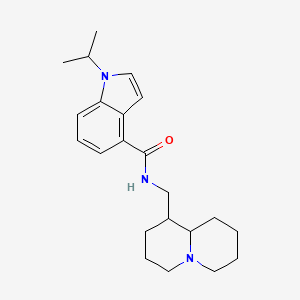
N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(propan-2-yl)-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining an indole ring with a quinolizidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinolizidine Moiety Introduction: The quinolizidine moiety can be introduced via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Coupling Reaction: The final step involves coupling the indole ring with the quinolizidine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Corresponding oxides or ketones
Reduction: Reduced forms of the compound with fewer double bonds or carbonyl groups
Substitution: Alkylated indole derivatives
Aplicaciones Científicas De Investigación
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-methyl (octahydro-2H-quinolizin-1-yl)methanamine: Similar structure but lacks the indole ring.
(octahydro-1H-quinolizin-1-yl)methylamine dihydrochloride: Contains a similar quinolizidine moiety but different substituents.
The uniqueness of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-4-CARBOXAMIDE lies in its combination of the indole ring and quinolizidine moiety, which may confer distinct biological activities and applications.
Propiedades
Fórmula molecular |
C22H31N3O |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C22H31N3O/c1-16(2)25-14-11-18-19(8-5-10-21(18)25)22(26)23-15-17-7-6-13-24-12-4-3-9-20(17)24/h5,8,10-11,14,16-17,20H,3-4,6-7,9,12-13,15H2,1-2H3,(H,23,26) |
Clave InChI |
GSRDONGTRQHMLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC3CCCN4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-fluorophenoxy)ethanone](/img/structure/B11129571.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B11129574.png)
![2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129580.png)
![N-methyl-2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11129582.png)
![N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11129583.png)
![[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11129585.png)
![4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11129586.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129607.png)
![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide](/img/structure/B11129609.png)
![2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11129613.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11129618.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11129620.png)
![N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11129624.png)
![N-Furan-2-ylmethyl-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11129630.png)
